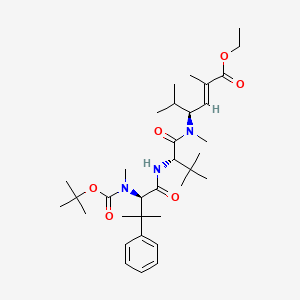

Taltobulin intermediate-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H55N3O6 |

|---|---|

Molecular Weight |

601.8 g/mol |

IUPAC Name |

ethyl (E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoate |

InChI |

InChI=1S/C34H55N3O6/c1-15-42-30(40)23(4)21-25(22(2)3)36(13)29(39)26(32(5,6)7)35-28(38)27(37(14)31(41)43-33(8,9)10)34(11,12)24-19-17-16-18-20-24/h16-22,25-27H,15H2,1-14H3,(H,35,38)/b23-21+/t25-,26-,27+/m1/s1 |

InChI Key |

UCUGHLRPMCEWCW-MINJTFNTSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/[C@H](C(C)C)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@@H](C(C)(C)C1=CC=CC=C1)N(C)C(=O)OC(C)(C)C)/C |

Canonical SMILES |

CCOC(=O)C(=CC(C(C)C)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)N(C)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (6R)-Taltobulin Intermediate-9: A Key Precursor for a Potent Antimitotic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (6R)-Taltobulin intermediate-9, a crucial precursor in the manufacturing of Taltobulin (HTI-286), a potent synthetic analog of the natural product hemiasterlin. Taltobulin is a powerful microtubule inhibitor that has been investigated as a cytotoxic agent for antibody-drug conjugates (ADCs). This document details the convergent synthetic strategy employed, focusing on the preparation of the constituent building blocks and their subsequent coupling to yield the target intermediate. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate a thorough understanding of the synthetic pathway.

Introduction to Taltobulin and its Synthesis

Taltobulin (HTI-286) is a synthetic tripeptide analog that exhibits potent antimitotic activity by inhibiting tubulin polymerization[1]. Its efficacy against various cancer cell lines and its ability to circumvent P-glycoprotein-mediated resistance have made it a compound of significant interest in oncology research and for use as a payload in ADCs[2].

The synthesis of Taltobulin is achieved through a convergent approach, which involves the independent synthesis of three key building blocks that are subsequently coupled to form the final molecule. This strategy allows for flexibility and efficiency in the preparation of Taltobulin and its analogs.

(6R)-Taltobulin intermediate-9 has been identified as the fully protected tripeptide ethyl ester precursor to (R)-Taltobulin, an epimer of the parent drug. This intermediate has the molecular formula C34H55N3O6 [3]. The synthesis of this specific precursor follows the same convergent pathway as Taltobulin, with the exception of utilizing the (R)-enantiomer of one of the starting building blocks.

The Convergent Synthetic Strategy

The synthesis of (6R)-Taltobulin intermediate-9 involves three main stages:

-

Synthesis of the three core building blocks:

-

Building Block I: N-Boc-(R)-3-methyl-2-(methylamino)-3-phenylbutanoic acid. This is the N-terminal fragment and introduces the (R) stereochemistry.

-

Building Block II: N-Boc-L-tert-leucine. This is the central amino acid component.

-

Building Block III: Ethyl (E)-4-(methylamino)-2,5-dimethylhex-2-enoate. This forms the C-terminal fragment.

-

-

Coupling of Building Blocks II and III: N-Boc-L-tert-leucine is coupled with the deprotected form of Building Block III to form a dipeptide intermediate.

-

Final Coupling to form (6R)-Taltobulin Intermediate-9: Building Block I is coupled with the deprotected dipeptide intermediate from the previous step to yield the final protected tripeptide precursor.

The overall synthetic workflow is depicted in the following diagram:

Caption: Convergent synthesis workflow for (6R)-Taltobulin intermediate-9.

Synthesis of Building Blocks: Experimental Protocols

Detailed methodologies for the preparation of the three key building blocks are presented below.

Synthesis of Building Block I: N-Boc-(R)-3-methyl-2-(methylamino)-3-phenylbutanoic acid

The synthesis of this chiral N-terminal fragment is a multi-step process that establishes the crucial (R) stereocenter. A stereoselective synthesis is employed to achieve high enantiomeric purity.

Experimental Protocol:

-

Synthesis of 3-methyl-3-phenylbutanoic acid: This is achieved by a Friedel-Crafts reaction between 3,3-dimethylacrylic acid and benzene (B151609) using aluminum chloride as a catalyst[1].

-

Introduction of the amino group: An Evans chiral auxiliary method is used for the stereoselective introduction of the α-amino group. The 3-methyl-3-phenylbutanoic acid is converted to its mixed anhydride (B1165640) with pivaloyl chloride, which then reacts with a lithiated oxazolidinone[1].

-

Azide (B81097) Formation and Reduction: The resulting amide is treated with a base followed by tri-isopropylphenylsulfonyl azide to yield the corresponding azide. The azide is then reduced to the primary amine[1].

-

N-methylation and Boc-protection: The primary amine undergoes reductive amination with formaldehyde (B43269) to introduce the methyl group, followed by protection of the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc2O) to yield the final building block.

Synthesis of Building Block II: N-Boc-L-tert-leucine

This building block is typically prepared from commercially available L-tert-leucine.

Experimental Protocol:

-

L-tert-leucine is dissolved in a suitable solvent mixture, such as dioxane and water.

-

Sodium hydroxide (B78521) is added to adjust the pH.

-

Di-tert-butyl dicarbonate (Boc2O) is added portion-wise while maintaining the pH.

-

The reaction is stirred until completion, and the product is isolated by extraction and purified by crystallization or chromatography.

Synthesis of Building Block III: Ethyl (E)-4-(methylamino)-2,5-dimethylhex-2-enoate

This unsaturated ester is prepared from N-Boc-N-methyl-L-valine.

Experimental Protocol:

-

Weinreb Amide Formation: N-Boc-N-methyl-L-valine is converted to its corresponding Weinreb amide.

-

Reduction to Aldehyde: The Weinreb amide is reduced with a mild reducing agent, such as lithium aluminum hydride, to the corresponding valinal (B13919145) (aldehyde)[1].

-

Wittig Olefination: The aldehyde undergoes a Wittig reaction with a stabilized ylide, such as [1-(ethoxycarbonyl)ethylidene]triphenylphosphorane, to stereoselectively form the E-alkenoate[1].

-

Boc Deprotection: The N-Boc group is removed using an acid, such as trifluoroacetic acid (TFA), to yield the TFA salt of the desired building block[1].

Assembly of (6R)-Taltobulin Intermediate-9

The final assembly involves two peptide coupling steps.

Dipeptide Formation

Caption: Synthesis of the dipeptide intermediate.

Experimental Protocol:

-

N-Boc-L-tert-leucine (Building Block II) and the TFA salt of Building Block III are dissolved in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

A peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, like diisopropylethylamine (DIPEA), are added.

-

The reaction mixture is stirred until the coupling is complete, as monitored by TLC or LC-MS.

-

The resulting Boc-protected dipeptide ester is then subjected to acidic conditions (e.g., TFA in DCM) to remove the Boc protecting group, yielding the dipeptide ester amine.

Final Coupling to Yield (6R)-Taltobulin Intermediate-9

Caption: Final coupling step to form (6R)-Taltobulin intermediate-9.

Experimental Protocol:

-

N-Boc-(R)-3-methyl-2-(methylamino)-3-phenylbutanoic acid (Building Block I) and the deprotected dipeptide ester amine are dissolved in a suitable solvent (e.g., DCM).

-

A peptide coupling reagent, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and a base like DIEA are added[4].

-

The reaction is stirred to completion.

-

The crude product is purified by chromatography to yield (6R)-Taltobulin intermediate-9 as a pure compound.

Quantitative Data

The following table summarizes typical yields for the key steps in the synthesis. Please note that yields can vary based on reaction scale and specific conditions.

| Step | Reactants | Product | Typical Yield (%) | Reference |

| Building Block I Synthesis | N-Boc-(R)-...-butanoic acid | 40-50 (overall) | [1] | |

| Building Block II Synthesis | L-tert-leucine, Boc2O | N-Boc-L-tert-leucine | >95 | Standard |

| Building Block III Synthesis | N-Boc-N-methyl-L-valine | Ethyl (E)-...-hex-2-enoate (TFA salt) | 60-70 (overall) | [1] |

| Dipeptide Formation & Deprotection | Building Block II + Building Block III | Dipeptide Ester Amine | 80-90 | [4] |

| Final Coupling | Building Block I + Dipeptide Ester Amine | (6R)-Taltobulin Intermediate-9 | 75-85 | [4] |

Conclusion

The convergent synthesis of (6R)-Taltobulin intermediate-9 provides an efficient and modular route to this key precursor. By carefully controlling the stereochemistry of the building blocks, specific epimers of Taltobulin can be accessed for structure-activity relationship studies and the development of novel ADC payloads. The protocols and data presented in this guide offer a comprehensive resource for researchers in the field of medicinal chemistry and drug development. Further optimization of coupling reagents and purification methods may lead to improved overall yields and process efficiency.

References

Taltobulin mechanism of action on tubulin polymerization

An In-Depth Technical Guide to the Mechanism of Action of Taltobulin (B1684106) on Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (also known as HTI-286 or SPA-110) is a potent synthetic analogue of the natural tripeptide hemiasterlin (B1673049), a compound derived from marine sponges.[1][2][3][4][5] As a powerful antimicrotubule agent, taltobulin has demonstrated significant preclinical efficacy against a broad range of human tumor cell lines.[4] Its primary mechanism of action involves the direct inhibition of tubulin polymerization, which disrupts the dynamic instability of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][2][4][5][] A key feature of taltobulin is its ability to circumvent P-glycoprotein (P-gp)-mediated multidrug resistance, a common challenge with other microtubule-targeting agents like taxanes and Vinca alkaloids.[1][3][4] This whitepaper provides a comprehensive overview of taltobulin's mechanism of action, detailed experimental protocols for its characterization, and quantitative data on its cytotoxic and antiproliferative activities.

Core Mechanism of Action

Taltobulin exerts its antimitotic effects by directly interfering with microtubule dynamics, which are essential for the formation and function of the mitotic spindle during cell division.[2]

Inhibition of Tubulin Polymerization

At the molecular level, taltobulin inhibits the polymerization of purified tubulin into microtubules.[1][2][4][5][] Unlike microtubule-stabilizing agents such as taxanes, which promote polymerization, taltobulin belongs to the class of microtubule-destabilizing agents.[2] At high, stoichiometric concentrations, it can lead to the depolymerization of existing microtubules.[4][7] However, its potent anticancer effects are observed at low nanomolar concentrations, where it primarily suppresses microtubule dynamics.[7]

Binding to the Tubulin Heterodimer

Taltobulin binds to the α/β-tubulin heterodimer.[7][8] Its binding site has been identified to be at or near the Vinca alkaloid binding domain, located at the interface between tubulin subunits.[4][7][9][10] Iterative docking experiments and photoaffinity labeling studies have helped to elucidate the binding mode.[8][9] These studies indicate that taltobulin binds to a unique site that is close to but distinct from the Vinca binding site.[7] The binding involves interactions with residues in the α-tubulin subunit, specifically within the region of residues 204-280.[8]

Cellular Consequences

The inhibition of tubulin polymerization and disruption of microtubule dynamics have profound effects on cellular processes:

-

Disruption of Microtubule Organization: In cancer cells, treatment with taltobulin leads to a concentration-dependent disruption of the microtubule network.[1][2]

-

Mitotic Arrest: By interfering with the formation of the mitotic spindle, taltobulin prevents proper chromosome segregation, causing cells to arrest in the G2/M phase of the cell cycle.[1][2][4][]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2][4][]

Quantitative Data: In Vitro Cytotoxicity

Taltobulin has demonstrated potent cytotoxic and antiproliferative activity across a wide range of human cancer cell lines. The following table summarizes its IC50 values from various studies.

| Cell Line | Cancer Type | Average IC50 (nM) | Reference(s) |

| CCRF-CEM | Leukemia | 0.2 ± 0.03 | [3] |

| 1A9 | Ovarian | 0.6 ± 0.1 | [3] |

| A549 | Non-Small Cell Lung (NSCLC) | 1.1 ± 0.5 | [3] |

| NCI-H1299 | Non-Small Cell Lung (NSCLC) | 6.8 ± 6.1 | [3] |

| MX-1W | Breast | 1.8 ± 0.6 | [3] |

| MCF-7 | Breast | 7.3 ± 2.3 | [3] |

| HCT-116 | Colon | 0.7 ± 0.2 | [3] |

| DLD-1 | Colon | 1.1 ± 0.4 | [3] |

| Colo205 | Colon | 1.5 ± 0.6 | [3] |

| KM20 | Colon | 1.8 ± 0.6 | [3] |

| SW620 | Colon | 3.6 ± 0.8 | [3] |

| S1 | Colon | 3.7 ± 2.0 | [3] |

| HCT-15 | Colon | 4.2 ± 2.5 | [3] |

| Moser | Colon | 5.3 ± 4.1 | [3] |

| A375 | Melanoma | 1.1 ± 0.8 | [3] |

| Lox | Melanoma | 1.4 ± 0.6 | [3] |

| SK-Mel-2 | Melanoma | 1.7 ± 0.5 | [3] |

| Overall | 18 Human Tumor Cell Lines | 2.5 ± 2.1 | [1][4] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay is a fundamental method to quantitatively assess the effect of compounds on tubulin polymerization in a cell-free system. Polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by light scattering at 340 nm.[11]

Materials:

-

Lyophilized bovine or porcine brain tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA[12][13]

-

Guanosine-5'-triphosphate (GTP) stock solution (100 mM)

-

Glycerol

-

Taltobulin stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (e.g., DMSO)

-

Positive control (e.g., Nocodazole, a known polymerization inhibitor)

-

Negative control (e.g., Paclitaxel, a known polymerization promoter)

-

Pre-warmed (37°C) 96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Methodology:

-

Preparation of Reagents:

-

Assay Procedure:

-

Pipette 10 µL of the 10x compound dilutions (taltobulin, vehicle, positive/negative controls) into the wells of the pre-warmed 96-well plate.[11]

-

To initiate the polymerization reaction, add 90 µL of the cold Tubulin Polymerization Mix to each well.[11]

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Data Analysis:

-

Plot absorbance (OD at 340 nm) versus time for each concentration.

-

The rate and extent of polymerization are determined from the slope of the growth phase and the plateau of the polymerization curve, respectively.[11]

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the taltobulin concentration and fitting the data to a dose-response curve.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Portico [access.portico.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-based identification of the binding site for the hemiasterlin analogue HTI-286 on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hybrids of the hemiasterlin analogue taltobulin and the dolastatins are potent antimicrotubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Tubulin Polymerization Assay [bio-protocol.org]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Structural Elucidation and Biological Interplay of Hemiasterlin and Taltobulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiasterlin, a natural tripeptide isolated from marine sponges, has garnered significant attention in the field of oncology for its potent cytotoxic and antimitotic activities. Its synthetic analogue, Taltobulin (also known as HTI-286), was developed to improve upon the natural product's pharmacological properties. This technical guide provides an in-depth exploration of the structural relationship between Hemiasterlin and Taltobulin, their mechanism of action as tubulin polymerization inhibitors, and the downstream signaling events leading to cell cycle arrest and apoptosis. This document synthesizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Structural Relationship and Synthesis

Taltobulin is a synthetic analogue of Hemiasterlin, a natural product isolated from marine sponges. The core structural difference lies in the substitution of the indole (B1671886) ring of Hemiasterlin with a phenyl group in Taltobulin.[1] This modification was a result of structure-activity relationship (SAR) studies aimed at optimizing the parent compound's activity and synthetic accessibility.[2]

The synthesis of Taltobulin is achieved through a convergent synthetic route. This strategy involves the individual preparation of key building blocks which are then sequentially coupled to form the final tripeptide structure. A key step in the synthesis of both Hemiasterlin and Taltobulin is the use of a four-component Ugi reaction (Ugi-4CR), which allows for the rapid assembly of the complex peptide backbone.[3]

Mechanism of Action: Tubulin Polymerization Inhibition

Both Hemiasterlin and Taltobulin exert their potent cytotoxic effects by disrupting microtubule dynamics, which are crucial for various cellular processes, particularly mitosis.[4][5] They act as microtubule-destabilizing agents by inhibiting the polymerization of tubulin heterodimers into microtubules.[6][7] This inhibition of tubulin assembly disrupts the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[4][7]

The binding site of these compounds is on β-tubulin, at or near the colchicine-binding site.[5] By binding to this site, Hemiasterlin and Taltobulin prevent the conformational changes required for tubulin dimers to incorporate into growing microtubules, thus leading to a net depolymerization of the microtubule network.[7]

Data Presentation: In Vitro Cytotoxicity

Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286) [3]

| Cell Line | Cancer Type | IC50 (nM) |

| CCRF-CEM | Leukemia | 1.5 |

| HL-60 | Leukemia | 1.2 |

| K-562 | Leukemia | 2.1 |

| MOLT-4 | Leukemia | 1.8 |

| A549 | Non-Small Cell Lung | 3.5 |

| NCI-H460 | Non-Small Cell Lung | 2.9 |

| SF-268 | CNS | 2.7 |

| SF-295 | CNS | 3.1 |

| SF-539 | CNS | 2.5 |

| OVCAR-3 | Ovarian | 2.3 |

| OVCAR-4 | Ovarian | 2.8 |

| OVCAR-5 | Ovarian | 2.6 |

| OVCAR-8 | Ovarian | 2.4 |

| IGROV1 | Ovarian | 2.2 |

| SK-OV-3 | Ovarian | 3.8 |

| HCT-116 | Colon | 1.9 |

| HT29 | Colon | 2.0 |

| KM12 | Colon | 1.7 |

Table 2: In Vitro Cytotoxicity of Hemiasterlin [3]

| Cell Line | Cancer Type | IC50 (nM) |

| P388 | Murine Leukemia | 0.8 |

| A-549 | Human Lung Carcinoma | 1.5 |

| MEL-28 | Human Melanoma | 1.2 |

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Tubulin Polymerization Inhibition Assay (Turbidimetric Method)

This assay quantitatively measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules by monitoring the change in turbidity of the solution.

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin Polymerization Buffer (TPB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

-

GTP solution (10 mM)

-

Test compounds (Hemiasterlin or Taltobulin) dissolved in DMSO

-

Positive control (e.g., Nocodazole)

-

Negative control (DMSO vehicle)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well, clear, flat-bottom plates

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of TPB.

-

Prepare a 10X stock of the test compound and controls in TPB. The final DMSO concentration in the assay should be kept below 1%.

-

On ice, prepare the tubulin solution by resuspending lyophilized tubulin in ice-cold TPB to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%. Keep the tubulin solution on ice and use within 30 minutes.

-

-

Assay Execution:

-

Pre-warm the spectrophotometer to 37°C.

-

Add 10 µL of the 10X test compound, positive control, or negative control to the appropriate wells of a 96-well plate.

-

To initiate the polymerization reaction, add 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in the pre-warmed spectrophotometer.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Subtract the initial absorbance reading (time zero) from all subsequent readings to correct for background.

-

Plot the change in absorbance over time.

-

The IC50 value is determined by plotting the percentage of inhibition of the polymerization rate (slope of the linear phase) or the extent of polymerization (plateau) against the logarithm of the compound concentration.[1][4][6][7][8]

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO, or 0.01 M HCl in isopropanol)

-

Test compounds (Hemiasterlin or Taltobulin) dissolved in DMSO

-

96-well tissue culture plates

-

Multi-channel pipette

-

Microplate reader with a 570 nm filter

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the MTT solvent to each well.

-

Gently agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

Signaling Pathways and Logical Relationships

The inhibition of tubulin polymerization by Hemiasterlin and Taltobulin initiates a cascade of signaling events that ultimately lead to cell cycle arrest at the G2/M phase and the induction of apoptosis.

G2/M Phase Cell Cycle Arrest

The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that prevents the cell from entering anaphase until all chromosomes are properly attached to the spindle microtubules.[5] This arrest provides time for the cell to potentially repair the damage or, if the damage is too severe, to undergo apoptosis.

Caption: Signaling pathway of Hemiasterlin/Taltobulin-induced G2/M cell cycle arrest.

Apoptosis Induction

Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors, which in turn activate the caspase cascade.

Caption: Intrinsic apoptosis pathway initiated by prolonged G2/M arrest.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of tubulin-targeting agents like Hemiasterlin and Taltobulin.

Caption: Preclinical evaluation workflow for Hemiasterlin and Taltobulin.

Conclusion

Taltobulin, a synthetic analogue of the marine natural product Hemiasterlin, represents a potent class of antimitotic agents with significant potential in cancer therapy. Their shared mechanism of action, the inhibition of tubulin polymerization, leads to a cascade of cellular events culminating in G2/M phase cell cycle arrest and apoptosis. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to further investigate and develop these and other tubulin-targeting compounds. Future research focusing on direct comparative studies and the elucidation of the finer details of their interaction with the apoptotic machinery will be crucial for the clinical advancement of this promising class of anticancer agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. broadpharm.com [broadpharm.com]

Taltobulin: A Technical Guide to a Potent Antimicrotubule Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (formerly known as HTI-286) is a synthetic analog of the marine natural product hemiasterlin, emerging as a highly potent antimicrotubule agent with significant potential in oncology.[1][2][3] Its mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis.[1][3] A key feature of Taltobulin is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, a common challenge in cancer chemotherapy.[3][4] This technical guide provides a comprehensive overview of Taltobulin, including its quantitative potency, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action and related experimental workflows.

Core Mechanism of Action

Taltobulin exerts its cytotoxic effects by directly interfering with the fundamental cellular process of microtubule formation. As a potent inhibitor of tubulin polymerization, it disrupts the dynamic equilibrium between soluble tubulin dimers and assembled microtubules.[1][3] This disruption leads to a cascade of events culminating in programmed cell death.

The primary molecular events are:

-

Inhibition of Tubulin Polymerization: Taltobulin binds to tubulin, preventing the assembly of α- and β-tubulin heterodimers into microtubules.[1][3]

-

Disruption of Microtubule Organization: The interference with microtubule formation leads to a disorganized microtubule network within the cell.[1]

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to cell cycle arrest, primarily in the G2/M phase.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[1]

A significant advantage of Taltobulin is its efficacy against cancer cells that have developed resistance to other chemotherapeutic agents through the overexpression of the P-glycoprotein (P-gp) efflux pump. Taltobulin is a poor substrate for P-gp, allowing it to accumulate in resistant cells and exert its cytotoxic effects.[3]

Quantitative Data: In Vitro Potency

Taltobulin has demonstrated potent cytotoxic activity against a broad range of human tumor cell lines. It inhibits the growth of 18 different tumor cell lines, including those derived from leukemia, ovarian, non-small cell lung cancer (NSCLC), breast, colon, and melanoma cancers.[1][2] The average half-maximal inhibitory concentration (IC50) across these cell lines is 2.5 ± 2.1 nM, with a median IC50 of 1.7 nM and a range of 0.2 to 7.3 nM, following a 3-day exposure.[1][2]

| Parameter | Value | Cell Line Types | Reference |

| Average IC50 | 2.5 ± 2.1 nM | Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma | [1][2] |

| Median IC50 | 1.7 nM | Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma | [1] |

| IC50 Range | 0.2 - 7.3 nM | Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma | [1][2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of Taltobulin.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of Taltobulin against various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Taltobulin stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Taltobulin in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted Taltobulin solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Taltobulin concentration) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the Taltobulin concentration.

-

Determine the IC50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol measures the direct effect of Taltobulin on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in turbidity at 340 nm. The rate and extent of this increase are proportional to the amount of polymerized microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Taltobulin

-

DMSO (vehicle control)

-

Pre-warmed 96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Taltobulin in DMSO.

-

On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

-

Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.

-

-

Reaction Setup (on ice):

-

In a pre-chilled 96-well plate, add the desired concentrations of Taltobulin or DMSO (for the control).

-

Add the tubulin solution to each well.

-

To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis:

-

Plot the absorbance at 340 nm against time for each concentration of Taltobulin and the control.

-

Compare the polymerization curves to determine the inhibitory effect of Taltobulin.

Signaling Pathways and Downstream Effects

The disruption of microtubule dynamics by Taltobulin triggers a series of signaling events that ultimately lead to apoptosis. While the direct interaction is with tubulin, the downstream consequences involve key regulators of the cell cycle and programmed cell death.

-

Activation of the Spindle Assembly Checkpoint (SAC): The failure to form a proper mitotic spindle activates the SAC, a crucial cellular surveillance mechanism. The SAC prevents the onset of anaphase until all chromosomes are correctly attached to the spindle microtubules.

-

Sustained Mitotic Arrest: Persistent activation of the SAC leads to a prolonged arrest in mitosis.

-

Induction of Apoptosis: If the cell is unable to satisfy the SAC and complete mitosis, it will initiate the apoptotic cascade. This is often mediated by the Bcl-2 family of proteins and the activation of caspases.

Conclusion

Taltobulin is a promising antimicrotubule agent with potent, low nanomolar activity against a wide array of cancer cell lines. Its ability to overcome P-glycoprotein-mediated multidrug resistance addresses a critical unmet need in cancer therapy. The detailed experimental protocols provided herein serve as a guide for the continued investigation and development of this and similar compounds. Further research into the specific molecular interactions and downstream signaling pathways will continue to elucidate the full therapeutic potential of Taltobulin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Portico [access.portico.org]

- 4. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Taltobulin Intermediate-9: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Taltobulin intermediate-9, a key component in the synthesis of the potent antimicrotubule agent Taltobulin (HTI-286). The information herein is intended to support research and development activities by providing essential physicochemical properties and standardized methodologies for handling and analysis.

Introduction

This compound, systematically known as (6R)-Taltobulin intermediate-9, is a crucial precursor in the chemical synthesis of Taltobulin. Taltobulin itself is a synthetic analogue of the natural tripeptide hemiasterlin (B1673049) and a potent inhibitor of tubulin polymerization, a mechanism central to its anti-cancer properties.[1][2][3][4] Understanding the solubility and stability of its synthetic intermediates is paramount for process optimization, formulation development, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API).

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C34H55N3O6 | [5] |

| Molecular Weight | 601.82 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

Solubility Data

The solubility of this compound has been determined in various solvent systems, which is critical for its application in both research and manufacturing settings. The following tables summarize the available quantitative data.

Organic Solvents

| Solvent | Concentration | Remarks |

| DMSO | 100 mg/mL (166.16 mM) | Requires sonication for dissolution.[5] |

| DMSO | 10 mM | [6][7] |

In Vivo Formulation Solvents

For preclinical studies, this compound has been prepared in mixed solvent systems to facilitate administration.

| Solvent System | Concentration | Resulting Solution |

| 10% DMSO in 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.15 mM) | Suspended solution.[5] |

| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (4.15 mM) | Clear solution.[5] |

Stability Data

The stability of this compound under various storage conditions is essential for maintaining its chemical integrity.

Solid-State Stability

| Storage Temperature | Shelf-life |

| -20°C | 3 years |

| 4°C | 2 years |

Data sourced from MedchemExpress.[5]

Solution Stability

Stock solutions of this compound require specific storage conditions to prevent degradation.

| Storage Temperature | Shelf-life |

| -80°C | 6 months |

| -20°C | 1 month |

Data sourced from MedchemExpress.[5]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility and stability of this compound are not publicly available, the following sections describe generalized methodologies based on standard pharmaceutical industry practices.

Protocol for Equilibrium Solubility Determination

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., DMSO, water, buffer of specific pH) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.45 µm filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

-

Protocol for Stability Assessment

This protocol describes a general approach for evaluating the stability of this compound in both solid and solution states.

-

Sample Preparation:

-

Solid State: Aliquot this compound powder into separate, sealed vials.

-

Solution State: Prepare a stock solution of known concentration in a relevant solvent (e.g., DMSO) and aliquot into separate, sealed vials.

-

-

Storage Conditions:

-

Expose the vials to a range of controlled environmental conditions, including:

-

Temperature: -80°C, -20°C, 4°C, 25°C, 40°C.

-

Humidity (for solid state): e.g., 75% RH.

-

Light: Photostability testing according to ICH Q1B guidelines (exposure to a combination of visible and UV light).

-

-

-

Time Points:

-

Define specific time points for sample analysis (e.g., 0, 1, 3, 6, 12 months for long-term studies; 0, 1, 2, 4 weeks for accelerated studies).

-

-

Analysis:

-

At each time point, analyze the samples for:

-

Purity and Degradation Products: Using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Appearance: Visual inspection for changes in color or physical state.

-

Potency (for solution): Quantification of the remaining parent compound.

-

-

-

Data Evaluation:

-

Determine the rate of degradation and identify any major degradation products.

-

Establish the recommended storage conditions and shelf-life based on the collected data.

-

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: General Workflow for Stability Testing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Taltobulin intermediate-2| CAS NO:91133-59-4| GlpBio [glpbio.cn]

- 3. aacrjournals.org [aacrjournals.org]

- 4. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (6R)-Taltobulin intermediate-9 [] | ナミキ商事株式会社 [namiki-s.co.jp]

- 7. immunomart.com [immunomart.com]

Taltobulin: A Deep Dive into its Mechanism of Mitotic Arrest and Apoptosis Induction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Taltobulin (formerly known as HTI-286) is a potent, synthetic small molecule that has garnered significant interest in the field of oncology for its robust anti-proliferative and pro-apoptotic activities.[1][2] As a synthetic analog of the marine natural product hemiasterlin (B1673049), Taltobulin exerts its cytotoxic effects by disrupting the cellular microtubule network, a critical component of the cytoskeleton involved in essential processes such as cell division, intracellular transport, and maintenance of cell shape.[3] This technical guide provides a comprehensive overview of Taltobulin's mechanism of action, focusing on its role in inducing mitotic arrest and subsequent apoptosis in cancer cells. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its study, and the intricate signaling pathways it modulates.

Core Mechanism of Action: Microtubule Destabilization

Taltobulin's primary molecular target is tubulin, the protein subunit of microtubules. It functions as a microtubule-destabilizing agent by inhibiting the polymerization of tubulin dimers into microtubules.[1][2] This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, a crucial apparatus for the proper segregation of chromosomes during cell division. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), a key cellular surveillance mechanism, ultimately leading to a prolonged arrest of the cell cycle in the G2/M phase.[4] This sustained mitotic arrest serves as a critical trigger for the induction of programmed cell death, or apoptosis.[2][4]

Quantitative Efficacy of Taltobulin

Taltobulin has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population.

| Cell Line Panel | Average IC50 (nM) | Median IC50 (nM) | Range (nM) | Notes |

| 18 Human Tumor Cell Lines (Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma) | 2.5 ± 2.1 | 1.7 | 0.2 - 7.3 | Effective against P-glycoprotein-mediated resistance.[1][2] |

| Hepatic Tumor Cell Lines | ~2 | - | - | Showed significant inhibition of proliferation.[5] |

In addition to its in vitro potency, Taltobulin has shown significant anti-tumor activity in preclinical in vivo models.

| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |

| Lox Melanoma | 3 mg/kg, p.o. | 97.3% | [1] |

| KB-3-1 Epidermoid | 3 mg/kg, p.o. | 82% | [1] |

| HCT-15, DLD-1, MX-1W, KB-8-5 | 1.6 mg/kg, i.v. | Significant inhibition | [1] |

Experimental Protocols

To investigate the effects of Taltobulin on mitotic arrest and apoptosis, several key experimental methodologies are employed.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to quantify the distribution of cells in different phases of the cell cycle, allowing for the determination of G2/M arrest.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Taltobulin (HTI-286)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Taltobulin and a vehicle control for the desired time period (e.g., 24 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge.

-

Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate on ice or at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[6][7][8]

Apoptosis Assay by Flow Cytometry (Annexin V Staining)

This assay is used to detect and quantify early and late-stage apoptosis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Taltobulin (HTI-286)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with Taltobulin as described for the cell cycle analysis.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.[6][9]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.[6][9]

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction and Quantification: Lyse treated cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system. The intensity of the bands corresponds to the protein expression levels.

Signaling Pathways of Taltobulin-Induced Mitotic Arrest and Apoptosis

Taltobulin's disruption of microtubule dynamics triggers a cascade of signaling events that culminate in mitotic arrest and apoptosis.

Mitotic Arrest Signaling

The primary mechanism leading to mitotic arrest is the activation of the Spindle Assembly Checkpoint (SAC).

Caption: Taltobulin-induced mitotic arrest pathway.

When microtubules are not properly attached to the kinetochores of chromosomes, the SAC is activated. Key proteins of the SAC, such as Mad2 and BubR1, prevent the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins for degradation. The inhibition of APC/C leads to the accumulation of its substrates, most notably Cyclin B1, which maintains the activity of Cyclin-Dependent Kinase 1 (CDK1). High Cyclin B1/CDK1 activity is essential for maintaining the cell in a mitotic state, leading to a prolonged G2/M arrest.

Apoptosis Induction Signaling

Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis.

Caption: Intrinsic apoptosis pathway activated by Taltobulin.

The sustained mitotic arrest leads to changes in the expression and activity of Bcl-2 family proteins, which are key regulators of apoptosis. The balance shifts towards pro-apoptotic members like Bax and Bak, which translocate to the mitochondria and induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, activates the executioner caspases, such as caspase-3 and caspase-7.[10] These effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. Taltobulin treatment has been shown to induce caspase-3 activation and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[11]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for investigating Taltobulin's effects on a cancer cell line.

Caption: General experimental workflow for studying Taltobulin.

Conclusion

Taltobulin is a promising anti-cancer agent that effectively induces cell death in a variety of tumor types by targeting a fundamental cellular process – microtubule dynamics. Its ability to inhibit tubulin polymerization leads to a robust G2/M phase arrest, which in turn triggers the intrinsic apoptotic pathway. The detailed understanding of its mechanism of action, supported by quantitative data and well-established experimental protocols, provides a strong rationale for its continued investigation and development as a potential therapeutic for cancer. This guide serves as a foundational resource for researchers and drug development professionals seeking to explore the full potential of Taltobulin in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. shaker.umh.es [shaker.umh.es]

- 5. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]

- 9. researchgate.net [researchgate.net]

- 10. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Taltobulin intermediate-9 synthesis protocol step-by-step

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of Taltobulin intermediate-9, a key building block in the total synthesis of the potent anti-tubulin agent, Taltobulin. The synthesis is based on the convergent strategy reported in the literature, involving the preparation of key fragments followed by their coupling.

Overview of Synthesis

The synthesis of Taltobulin is achieved through a convergent route, where different fragments of the molecule are synthesized independently and then coupled together. This compound represents a significant portion of the final molecule, and its preparation involves the coupling of two smaller, custom-synthesized amino acid derivatives.

Chemical Structure

This compound

-

Molecular Formula: C₃₄H₅₅N₃O₆

-

Molecular Weight: 601.82 g/mol

The synthesis of this intermediate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Experimental Protocol

The following protocol details the step-by-step synthesis of this compound.

Materials and Reagents

-

N-Boc-N-methyl-L-valine

-

Weinreb amide of N-Boc-N-methyl-L-valine

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (B95107) (THF)

-

Other requisite solvents and reagents for peptide coupling and purification.

Synthesis of Building Block 1: N-Boc-N-methyl-L-valinal

The synthesis of the aldehyde fragment, N-Boc-N-methyl-L-valinal, is a crucial first step.

-

Formation of the Weinreb Amide: N-Boc-N-methyl-L-valine is converted to its corresponding Weinreb amide. This is a standard procedure in peptide chemistry to create a stable intermediate that can be reduced to the aldehyde without over-reduction to the alcohol.

-

Reduction to the Aldehyde: The Weinreb amide is then carefully reduced using a mild reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at a controlled low temperature. This step yields N-Boc-N-methyl-L-valinal.

Synthesis of this compound

The final assembly of this compound involves the coupling of N-Boc-N-methyl-L-valinal with another key building block, followed by further modifications. The detailed experimental procedures for these subsequent steps are outlined in the primary literature and involve standard peptide coupling techniques.

Table 1: Summary of Key Reaction Steps and Conditions

| Step | Reaction | Key Reagents | Solvent | Temperature |

| 1 | Weinreb Amide Formation | N-Boc-N-methyl-L-valine, Coupling agents | Dichloromethane (DCM) or similar | Room Temperature |

| 2 | Reduction to Aldehyde | Weinreb Amide, LiAlH₄ | Tetrahydrofuran (THF) | -78 °C to 0 °C |

| 3 | Coupling Reaction | N-Boc-N-methyl-L-valinal, Amine fragment | Aprotic Solvent | Varies |

| 4 | Further Modifications | Various | Varies | Varies |

Note: Specific quantities and reaction times should be referred from the detailed experimental section of the cited literature.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Data Presentation

Quantitative data for the synthesis of key intermediates would be presented in a tabular format for clarity.

Table 2: Yields and Purity of Intermediates

| Intermediate | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |

| N-Boc-N-methyl-L-valinal | 215.29 | 85-95 | >98% |

| This compound | 601.82 | 70-80 (over 2 steps) | >95% |

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should consult the primary literature for precise experimental details and characterization data. The successful synthesis of this intermediate is a critical step towards the total synthesis of Taltobulin, a promising candidate for cancer therapy.

Convergent Synthesis Route for Taltobulin Production: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (HTI-286) is a potent synthetic analog of the natural marine product hemiasterlin. As an antimitotic agent, it effectively inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] This document provides detailed application notes and protocols for the convergent synthesis of Taltobulin, offering two primary routes: a sequential peptide coupling strategy and a multicomponent Ugi reaction approach. Methodologies for the synthesis of key building blocks, final assembly, and purification are presented, alongside protocols for evaluating the biological activity of the final compound through a tubulin polymerization inhibition assay. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams.

Introduction

Taltobulin is a tripeptide-like molecule that has demonstrated significant potential as an anticancer agent, including activity against cell lines resistant to other microtubule-targeting drugs.[2][3] Its complex structure necessitates a strategic synthetic approach to ensure high yield and purity. Convergent synthesis, where complex fragments are synthesized independently and then coupled, is an efficient strategy for producing molecules like Taltobulin. This document outlines two such convergent pathways. The first is a traditional, stepwise synthesis involving the sequential coupling of three key building blocks. The second is a more streamlined approach utilizing a four-component Ugi reaction, which allows for the rapid assembly of a significant portion of the molecular scaffold in a single step.[4]

Signaling Pathway of Taltobulin

Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division. By binding to tubulin, Taltobulin inhibits its polymerization into microtubules. This interference with microtubule formation activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancerous cell.

Convergent Synthesis Route 1: Sequential Peptide Coupling

This synthetic route involves the preparation of three key building blocks which are then coupled in a stepwise manner to yield Taltobulin.

Synthesis of Building Blocks

Detailed protocols for the synthesis of the three key building blocks are provided below.

Protocol 1: Synthesis of Building Block A ((2R,3R)-3-amino-2-methyl-4-phenylbutanoic acid derivative)

This protocol is adapted from established methods for the synthesis of similar amino acid derivatives.

| Step | Reagent/Solvent | Molar Eq. | Conditions | Time (h) | Yield (%) |

| 1. Asymmetric Aldol (B89426) Addition | Phenylacetaldehyde, Chiral Auxiliary | 1.0 | -78 °C to RT | 12 | 85-95 |

| 2. Reductive Amination | NH4OAc, NaBH3CN, MeOH | Excess | Room Temperature | 24 | 70-80 |

| 3. Protection (Boc) | (Boc)2O, Et3N, DCM | 1.2 | Room Temperature | 12 | 90-98 |

| 4. Esterification | MeOH, SOCl2 | Excess | Reflux | 4 | 90-95 |

Experimental Protocol:

-

Asymmetric Aldol Addition: To a solution of a chiral N-acyloxazolidinone in dry DCM at -78 °C, add TiCl4 dropwise. After stirring for 30 minutes, add phenylacetaldehyde. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated NH4Cl solution and extract with DCM. Purify by flash chromatography.

-

Reductive Amination: Dissolve the aldol product in methanol (B129727) and add ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride. Stir at room temperature for 24 hours. Acidify with 1M HCl and then basify with 1M NaOH. Extract with ethyl acetate and purify by chromatography.

-

Boc Protection: To a solution of the amine in DCM, add triethylamine (B128534) and di-tert-butyl dicarbonate (B1257347). Stir at room temperature for 12 hours. Wash with water and brine, then dry over Na2SO4. Evaporate the solvent to obtain the Boc-protected amino acid.

-

Esterification: To a solution of the Boc-protected amino acid in methanol, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 4 hours. Remove the solvent under reduced pressure to obtain the methyl ester.

Protocol 2: Synthesis of Building Block B (N-methyl-L-valine derivative)

| Step | Reagent/Solvent | Molar Eq. | Conditions | Time (h) | Yield (%) |

| 1. N-Methylation | L-Valine, HCHO, HCOOH | Excess | 90 °C | 6 | 80-90 |

| 2. Boc Protection | (Boc)2O, NaOH, Dioxane/H2O | 1.1 | Room Temperature | 12 | 90-98 |

Experimental Protocol:

-

N-Methylation: To a solution of L-valine in formic acid, add formaldehyde. Heat the mixture at 90 °C for 6 hours. Cool to room temperature and evaporate the solvent to obtain N-methyl-L-valine.

-

Boc Protection: Dissolve N-methyl-L-valine in a mixture of dioxane and 1M NaOH. Add di-tert-butyl dicarbonate and stir at room temperature for 12 hours. Acidify with 1M HCl and extract with ethyl acetate. Dry over Na2SO4 and evaporate the solvent.

Protocol 3: Synthesis of Building Block C ((E)-4-(tert-butoxycarbonylamino)-2,5-dimethylhex-2-enoic acid)

| Step | Reagent/Solvent | Molar Eq. | Conditions | Time (h) | Yield (%) |

| 1. Aldehyde Synthesis | N-Boc-L-valinol, Dess-Martin periodinane, DCM | 1.5 | Room Temperature | 2 | 90-98 |

| 2. Wittig Reaction | Aldehyde, (Carbethoxymethylene)triphenylphosphorane, Toluene | 1.2 | Reflux | 12 | 80-90 |

| 3. Hydrolysis | LiOH, THF/H2O | 2.0 | Room Temperature | 4 | 95-100 |

Experimental Protocol:

-

Aldehyde Synthesis: To a solution of N-Boc-L-valinol in DCM, add Dess-Martin periodinane portion-wise. Stir at room temperature for 2 hours. Quench with a saturated solution of Na2S2O3 and NaHCO3. Extract with DCM and purify by flash chromatography.

-

Wittig Reaction: To a solution of the aldehyde in toluene, add (carbethoxymethylene)triphenylphosphorane. Reflux for 12 hours. Cool to room temperature and purify by flash chromatography to yield the α,β-unsaturated ester.

-

Hydrolysis: To a solution of the ester in a mixture of THF and water, add lithium hydroxide. Stir at room temperature for 4 hours. Acidify with 1M HCl and extract with ethyl acetate. Dry over Na2SO4 and evaporate the solvent to obtain the carboxylic acid.

Assembly of Taltobulin via Sequential Peptide Coupling

Protocol 4: Final Assembly and Purification

| Step | Reagent/Solvent | Molar Eq. | Conditions | Time (h) | Yield (%) |

| 1. Coupling (A+B) | Building Blocks A & B, HATU, DIPEA, DMF | 1.1 (HATU) | Room Temperature | 4 | 85-95 |

| 2. Boc Deprotection | TFA, DCM | Excess | Room Temperature | 1 | 95-100 |

| 3. Coupling (AB+C) | Dipeptide AB, Building Block C, HATU, DIPEA, DMF | 1.1 (HATU) | Room Temperature | 6 | 80-90 |

| 4. Final Deprotection | TFA, DCM | Excess | Room Temperature | 1 | 95-100 |

| 5. Purification | HPLC (C18 column, Acetonitrile/Water/TFA gradient) | - | - | - | 70-80 |

Experimental Protocol:

-

First Peptide Coupling: To a solution of Building Block A and Building Block B in DMF, add HATU and DIPEA. Stir at room temperature for 4 hours. Dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and purify by flash chromatography.

-

Boc Deprotection: Dissolve the dipeptide in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1 hour. Evaporate the solvent under reduced pressure.

-

Second Peptide Coupling: To a solution of the deprotected dipeptide and Building Block C in DMF, add HATU and DIPEA. Stir at room temperature for 6 hours. Work up as described in step 1.

-

Final Deprotection: Treat the protected Taltobulin with a 1:1 mixture of TFA and DCM for 1 hour. Evaporate the solvent.

-

Purification: Purify the crude Taltobulin by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the pure fractions to obtain Taltobulin as a white solid.

Convergent Synthesis Route 2: Ugi Four-Component Reaction

This approach offers a more concise synthesis of Taltobulin by utilizing a four-component Ugi reaction to form the core dipeptide backbone in a single step.[4]

Synthesis of Ugi Reaction Components

Protocol 5: Synthesis of Aldehyde Component

The synthesis of the aldehyde component is similar to Protocol 1, step 1.

Protocol 6: Synthesis of Isocyanide Component

Experimental Protocol:

To a solution of N-formyl-L-valine methyl ester in dry DCM, add triphosgene (B27547) and triethylamine at 0 °C. Stir for 2 hours. Wash with water and brine. Dry over Na2SO4 and use the crude isocyanide solution directly in the next step.

Ugi Reaction and Final Steps

Protocol 7: Ugi Reaction and Completion of Synthesis

| Step | Reagents/Solvents | Molar Eq. | Conditions | Time (h) | Yield (%) |

| 1. Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid, MeOH | 1.0 each | Room Temperature | 24 | 60-70 |

| 2. Final Coupling | Ugi Product, C-terminal fragment, HATU, DIPEA, DMF | 1.1 (HATU) | Room Temperature | 6 | 80-90 |

| 3. Deprotection & Purification | TFA, DCM; HPLC | Excess | Room Temp; C18 | 1 | 70-80 |

Experimental Protocol:

-

Ugi Four-Component Reaction: To a solution of the aldehyde, amine component, and carboxylic acid component in methanol, add the isocyanide solution. Stir at room temperature for 24 hours. Evaporate the solvent and purify the product by flash chromatography.

-

Final Peptide Coupling: Couple the Ugi product with the C-terminal building block using HATU and DIPEA in DMF as described in Protocol 4.

-

Deprotection and Purification: Perform the final deprotection and HPLC purification as described in Protocol 4.

Biological Activity Assay

Protocol 8: Tubulin Polymerization Inhibition Assay

This assay measures the ability of Taltobulin to inhibit the polymerization of purified tubulin in vitro.

| Component | Concentration |

| Tubulin | 2 mg/mL |

| Polymerization Buffer | 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA |

| GTP | 1 mM |

| Taltobulin | Various concentrations (e.g., 0.1 nM to 1 µM) |

Experimental Protocol:

-

Prepare a solution of purified tubulin in polymerization buffer on ice.

-

Add GTP to the tubulin solution.

-

Dispense the tubulin solution into a pre-warmed 96-well plate.

-

Add various concentrations of Taltobulin (or vehicle control) to the wells.

-

Immediately place the plate in a spectrophotometer pre-heated to 37 °C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the rate of polymerization and determine the IC50 value for Taltobulin.

Summary of Quantitative Data

Table 1: Overall Yields of Taltobulin Synthesis Routes

| Synthesis Route | Number of Linear Steps | Overall Yield (%) |

| Sequential Peptide Coupling | ~9 | 30-40 |

| Ugi Four-Component Reaction | ~6 | 35-45 |

Table 2: Biological Activity of Taltobulin

| Assay | IC50 (nM) |

| Tubulin Polymerization Inhibition | 10-50 |

| Cytotoxicity (various cancer cell lines) | 1-10 |

Conclusion

The convergent synthesis of Taltobulin can be efficiently achieved through either a sequential peptide coupling method or a more rapid Ugi four-component reaction strategy. Both routes provide access to this potent antimitotic agent in good overall yields. The provided protocols offer detailed guidance for the synthesis, purification, and biological evaluation of Taltobulin, supporting further research and development in the field of cancer therapeutics. The Ugi-based approach, in particular, offers advantages in terms of step-economy and may be more amenable to the rapid generation of analogs for structure-activity relationship studies.

References

Application Notes and Protocols for Peptide Coupling Reagents in Taltobulin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (HTI-286) is a potent synthetic analog of the natural product hemiasterlin, exhibiting significant antimitotic activity by inhibiting tubulin polymerization.[1][2] Its complex tripeptide structure, featuring sterically hindered and N-methylated amino acid residues, presents considerable challenges in its chemical synthesis. The judicious selection of peptide coupling reagents and strategies is paramount to achieving high yields and stereochemical fidelity.

These application notes provide detailed protocols for three key methodologies employed in the synthesis of Taltobulin: HATU/DIPEA-mediated coupling for final fragment condensation, the use of Bts-protected amino acid chlorides for challenging couplings of sterically hindered residues, and a convergent approach utilizing the Ugi four-component reaction.

Key Peptide Coupling Strategies for Taltobulin Synthesis

The synthesis of Taltobulin can be approached through the convergent assembly of three key fragments:

-

Fragment A: The N-terminal tert-butylcarbonyl (Boc)-protected amino acid residue.

-

Fragment B: A dipeptide unit containing a sterically hindered amino acid.

-

Fragment C: The C-terminal amino acid residue.

The critical peptide bond formations between these fragments require robust and efficient coupling reagents to overcome steric hindrance and prevent racemization.

Data Presentation: Comparison of Peptide Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful synthesis of complex peptides like Taltobulin. The following table summarizes the performance of various reagents commonly used for coupling sterically hindered amino acids, providing a comparative overview of their efficacy.

| Coupling Reagent/Method | Activating Agent | Additive | Base | Typical Yield (%) | Key Advantages | Potential Drawbacks | Reference(s) |

| HATU | Uronium Salt | HOAt | DIPEA, Collidine | 85-95 | High coupling efficiency, fast reaction rates, low racemization.[3] | Can lead to guanidinylation of the N-terminal amine if used in excess.[4] | [3][5] |

| Bts-protected Amino Acid Chloride | Acid Chloride | None | None | 70-97 | Highly reactive, effective for extremely hindered couplings.[2] | Requires prior preparation of the acid chloride. | [2] |

| Ugi Four-Component Reaction | Isocyanide, Aldehyde, Carboxylic Acid, Amine | None | None | 60-80 | Convergent, one-pot synthesis of the peptide backbone.[2] | May require optimization for complex substrates. | [2] |

| HBTU | Uronium Salt | HOBt | DIPEA | 80-90 | Efficient and widely used.[6] | Less effective than HATU for highly hindered couplings. | [6] |

| PyBOP | Phosphonium Salt | HOBt | DIPEA | 75-85 | Good for solution and solid-phase synthesis. | Can be less effective for N-methylated amino acids. | [7] |

Experimental Protocols

Protocol 1: Final Fragment Coupling using HATU/DIPEA

This protocol describes the coupling of the N-terminal fragment with the dipeptide fragment, a crucial step in the final assembly of Taltobulin.[5]

Materials:

-

N-Boc-protected N-terminal fragment (1.0 equiv)

-

Dipeptide fragment (amine salt) (1.1 equiv)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve the N-Boc-protected N-terminal fragment and HATU in anhydrous DMF under an inert atmosphere.

-

Add DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the dipeptide fragment in a minimal amount of anhydrous DMF.

-

Slowly add the solution of the dipeptide fragment to the activated N-terminal fragment solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Expected Yield: 85-95%

Protocol 2: Coupling of Sterically Hindered Amino Acids using Bts-Protected Amino Acid Chlorides

This method is particularly effective for coupling the sterically demanding amino acid residues within the Taltobulin structure.[2]

Materials:

-

N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid (1.0 equiv)

-

Oxalyl chloride or Thionyl chloride (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Amine component (1.1 equiv)

-

Anhydrous DCM or THF

-

Argon or Nitrogen atmosphere

Procedure:

Part A: Formation of the Bts-Amino Acid Chloride

-

Dissolve the N-Bts-protected amino acid in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add oxalyl chloride or thionyl chloride to the solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-